Chf-6001

Descripción general

Descripción

CHF-6001, also known as Tanimilast , is a novel PDE4 inhibitor designed for treating pulmonary inflammatory diseases via inhaled administration . It has been shown to be more potent than roflumilast and cilomilast in inhibiting PDE4 enzymatic activity .

Molecular Structure Analysis

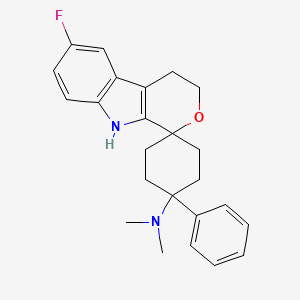

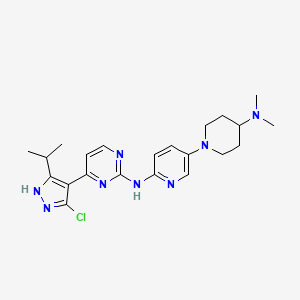

The molecular formula of CHF-6001 is C30H30Cl2F2N2O8S . The average molecular weight is 687.536 Da and the monoisotopic mass is 686.106812 Da . The structure of CHF-6001 includes various functional groups such as esters, amides, and sulfones .

Physical And Chemical Properties Analysis

The physical and chemical properties of CHF-6001 include a density of 1.5±0.1 g/cm3, a boiling point of 811.5±75.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.9 mmHg at 25°C . The molar refractivity is 160.8±0.5 cm3 .

Aplicaciones Científicas De Investigación

Inhibition of NF-κB Nuclear Translocation : CHF 6001 inhibits nuclear translocation of NF-κB in lipopolysaccharide (LPS)-induced lung inflammation in mice. This activity signifies its potential in attenuating inflammation in respiratory diseases (Stellari et al., 2017).

Metabolism and Pharmacokinetics : The metabolism of CHF 6001 was studied across different species and revealed that CYP3A4/5 isoenzymes are primarily responsible for its metabolism in human liver microsomes. This research is crucial for understanding the drug's behavior in the human body (Cenacchi et al., 2015).

Safety and Tolerability in Humans : A study on healthy volunteers demonstrated the safety and tolerability of CHF 6001, with limited gastrointestinal adverse events, suggesting its potential for safe use in humans (Lucci et al., 2016).

Bronchoconstriction-induced Remodeling Inhibition : CHF 6001, in combination with anticholinergics, can inhibit bronchoconstriction-induced remodeling in lung tissues. This indicates its role in managing airway remodeling associated with respiratory diseases (Kistemaker et al., 2017).

Efficacy in Chronic Obstructive Pulmonary Disease (COPD) and Asthma : CHF 6001 is under development for treating COPD and asthma, showing promise in improving these conditions due to its potent anti-inflammatory activity and favorable pharmacokinetic profile (Esposito et al., 2013).

Safety And Hazards

Direcciones Futuras

CHF-6001 has shown promise in reducing the rate of moderate and severe exacerbations in patients with moderate-to-severe COPD . The effects were larger in patients with a chronic bronchitis phenotype and were even more pronounced in those patients with chronic bronchitis and a blood eosinophil count ≥0.15 x 109/L . These findings suggest that specific patient subgroups may receive particular benefit from CHF-6001, indicating a potential direction for future research and clinical application.

Propiedades

IUPAC Name |

[(1S)-1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)ethyl] 3-(cyclopropylmethoxy)-4-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2F2N2O8S/c1-45(39,40)35-24-8-6-20(11-27(24)41-15-17-2-3-17)29(37)43-26(12-21-22(31)13-36(38)14-23(21)32)19-7-9-25(44-30(33)34)28(10-19)42-16-18-4-5-18/h6-11,13-14,17-18,26,30,35H,2-5,12,15-16H2,1H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFBPAOSTLMYIV-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O[C@@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2F2N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tanimilast | |

CAS RN |

1239278-59-1 | |

| Record name | Tranimilast [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239278591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHF-6001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRANIMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0984EU6E2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

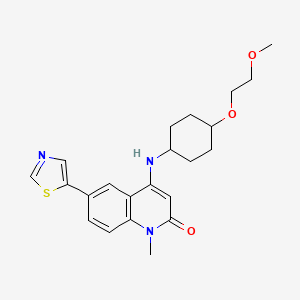

![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)

![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)

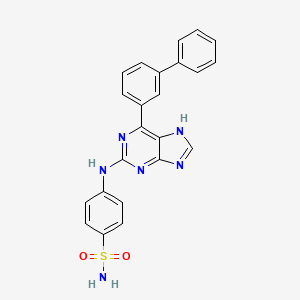

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)